guanidine, N,N,N',N'-tetramethyl-N''-phenyl-

Vue d'ensemble

Description

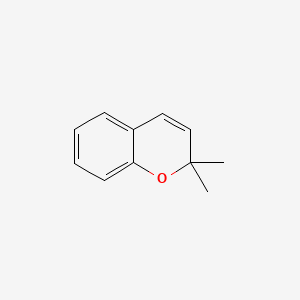

Guanidine, N,N,N',N'-tetramethyl-N''-phenyl- (TMTD), also known as thiram, is a sulfur-containing organic compound that is widely used as a fungicide and pesticide in agriculture. TMTD has also been extensively studied for its potential applications in various scientific research fields.

Applications De Recherche Scientifique

Synthesis and Structure

- Synthesis Techniques : Guanidine, N,N,N',N'-tetramethyl-N''-phenyl- and its derivatives can be synthesized using various techniques. For instance, the synthesis and structure of 1,1,3,3-tetramethyl-2-phenyl-2-(2',6'-diphenyl-4'-pyrylio)guanidinium diperchlorate was achieved by reacting 2-N-phenyl-1,1,3,3-tetramethylguanidine with 2,6-diphenylpyran-4-one in the presence of phosphorus oxy-chloride, followed by treatment with perchloric acid (Gałęzowski et al., 1994).

Coordination Chemistry and Catalysis

Biomimetic Coordination Chemistry : Bis-guanidine ligands, which can be synthesized with a variety of spacers, play a role in biomimetic coordination chemistry. These ligands have been used to create a library of compounds combining substitutional flexibility within the guanidyl residues with various aliphatic and aromatic spacers (Herres‐Pawlis et al., 2005).

Catalysis : Guanidine compounds have been utilized in catalytic processes, such as the guanylation reaction of amines. This includes the use of niobium guanidinates as intermediates in these reactions (Elorriaga et al., 2013).

DNA Binding and Biological Applications

DNA Binding : Guanidines with specific substitutions have shown potential in binding to DNA. For example, cationic water-soluble tetraphenylporphyrins with guanidine groups have demonstrated affinities for ct-DNA (Salehi et al., 1991).

Biological Activities : Guanidines containing this functional group have found application in a variety of biological activities. These include roles as DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptors antagonists (Shaw et al., 2015).

Crystallography and Molecular Structure

Crystal Structure Analysis : Detailed crystal structure analysis of various guanidine compounds, such as 2-Benzoyl-1,1-diethyl-3-phenylguanidine, helps in understanding their molecular geometry and potential applications (Murtaza et al., 2009).

Flexibility in Coordination Modes : Guanidines exhibit flexibility in their coordination modes when interacting with metal ions, which is significant for catalytic reactions. This includes the ability of guanidine ligands to establish a dative metal-N bond through both imino and amino nitrogen (Reinmuth et al., 2011).

Miscellaneous Applications

Encapsulation in Zeolites : Guanidine compounds, such as N,N′,N″-tricyclohexylguanidine, can be encapsulated in hydrophobic zeolite Y for catalytic applications, like the addition reaction of acetone to benzaldehyde (Sercheli et al., 1997).

Synthesis of Polycyclic Guanidines : N-amidinyliminium ions derived from guanidines have been used for the synthesis of polycyclic guanidines, which has implications in the development of novel pharmaceuticals (Overman & Wolfe, 2001).

Propriétés

IUPAC Name |

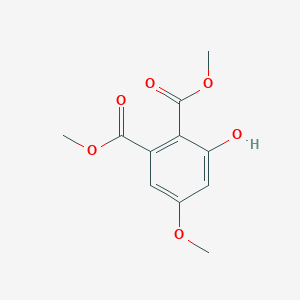

1,1,3,3-tetramethyl-2-phenylguanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-13(2)11(14(3)4)12-10-8-6-5-7-9-10/h5-9H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVAONWQEUDYKTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=NC1=CC=CC=C1)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20335462 | |

| Record name | guanidine, N,N,N',N'-tetramethyl-N''-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20335462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

guanidine, N,N,N',N'-tetramethyl-N''-phenyl- | |

CAS RN |

2556-43-6 | |

| Record name | guanidine, N,N,N',N'-tetramethyl-N''-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20335462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Quino[2,3-b]acridine-6,7,13,14(5H,12H)-tetrone, 2,9-dichloro-](/img/structure/B3050299.png)

![N-[2-(4-aminophenyl)ethyl]methanesulfonamide](/img/structure/B3050303.png)